molecular formula C20H31N3O2 B5331228 N,N-DIETHYL-N-(4-ISOPROPYLPHENYL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

N,N-DIETHYL-N-(4-ISOPROPYLPHENYL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

Cat. No.: B5331228
M. Wt: 345.5 g/mol
InChI Key: PRYLNGCIOAKLGP-UHFFFAOYSA-N
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Description

N,N-DIETHYL-N-(4-ISOPROPYLPHENYL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with a unique structure that includes a tetrahydropyridine ring and a phenyl group substituted with an isopropyl group

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-(4-propan-2-ylphenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-5-22(6-2)20(25)23-13-11-17(12-14-23)19(24)21-18-9-7-16(8-10-18)15(3)4/h7-10,15,17H,5-6,11-14H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYLNGCIOAKLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-N-(4-ISOPROPYLPHENYL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions The phenyl group with an isopropyl substituent is then introduced through a Friedel-Crafts alkylation reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-N-(4-ISOPROPYLPHENYL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

N,N-DIETHYL-N-(4-ISOPROPYLPHENYL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-N-(4-ISOPROPYLPHENYL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-DIETHYL-N-(4-METHYLPHENYL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE
  • N,N-DIETHYL-N-(4-TERT-BUTYLPHENYL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE
  • N,N-DIETHYL-N-(4-ETHYLPHENYL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

Uniqueness

N,N-DIETHYL-N-(4-ISOPROPYLPHENYL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or steric hindrance, which can affect its interactions with molecular targets and its overall behavior in various applications.

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